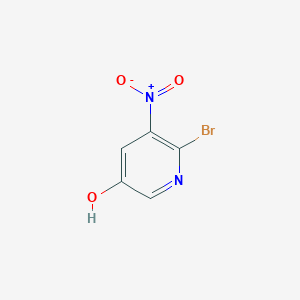![molecular formula C14H13F2N B13091801 2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine CAS No. 1416438-90-8](/img/structure/B13091801.png)
2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine is an organic compound that features a biphenyl structure with two fluorine atoms substituted at the 3’ and 4’ positions and an ethanamine group attached to the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
3’,4’-Difluoro-[1,1’-biphenyl]-2-amine: This compound is structurally similar but lacks the ethanamine group.
4,4’-Difluorobiphenyl: Another similar compound with fluorine atoms at the 4 and 4’ positions.
2,4-Difluorobiphenyl: A compound with fluorine atoms at the 2 and 4 positions.
Uniqueness
2-(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)ethanamine is unique due to the specific positioning of the fluorine atoms and the presence of the ethanamine group
Propiedades
Número CAS |
1416438-90-8 |
|---|---|
Fórmula molecular |
C14H13F2N |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-[2-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c15-13-6-5-11(9-14(13)16)12-4-2-1-3-10(12)7-8-17/h1-6,9H,7-8,17H2 |
Clave InChI |
COXIAAUYQGHBRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCN)C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
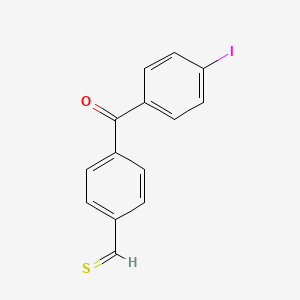
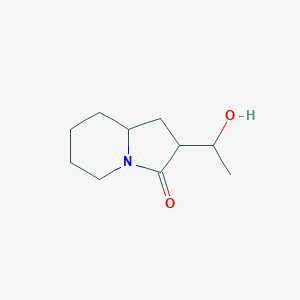
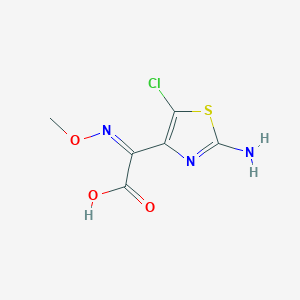
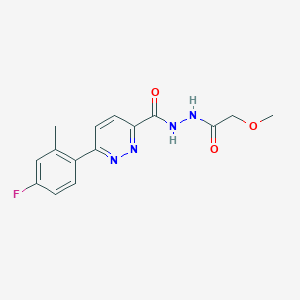
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
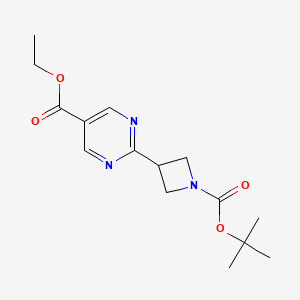
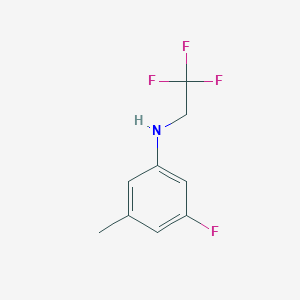

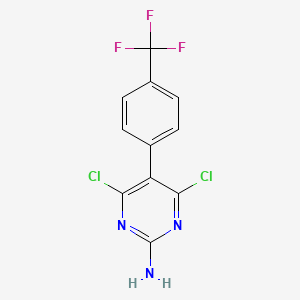
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)

